molecular formula C15H22N4O3 B2450318 N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 1706102-10-4

N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2450318
CAS No.: 1706102-10-4
M. Wt: 306.366
InChI Key: LFKHPMDJIUOQRQ-UHFFFAOYSA-N
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Description

N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for its potential in early-stage drug discovery. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, which allows it to mimic esters and amides while often conferring improved metabolic stability . The 1,2,4-oxadiazole ring is present in several commercially available drugs and is extensively investigated for a wide spectrum of biological activities, including potential as enzyme inhibitors and receptor ligands . The specific structural features of this compound—combining the 1,2,4-oxadiazole unit with a piperidine-acetamide backbone—suggest it may be a valuable scaffold for developing therapeutics targeting enzymatic pathways. Research into analogous 2-piperidin-1-yl-acetamide compounds has demonstrated their utility as potent inhibitors of enzymes like tankyrase, a target in oncology research . Furthermore, structurally similar molecules featuring the 1,2,4-oxadiazole pharmacophore have been identified as potent and selective inhibitors of key biological targets, such as phosphoinositide 3-kinase γ (PI3Kγ), highlighting the potential of this chemical class for the treatment of inflammatory diseases . This reagent is provided exclusively for research and development purposes in laboratory settings.

Properties

IUPAC Name

N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-10(20)16-8-14(21)19-6-2-3-11(9-19)7-13-17-15(18-22-13)12-4-5-12/h11-12H,2-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKHPMDJIUOQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The structure can be represented as follows:

N 2 3 3 cyclopropyl 1 2 4 oxadiazol 5 yl methyl piperidin 1 yl 2 oxoethyl acetamide\text{N 2 3 3 cyclopropyl 1 2 4 oxadiazol 5 yl methyl piperidin 1 yl 2 oxoethyl acetamide}

Anticancer Activity

Research indicates that derivatives of compounds containing oxadiazole and piperidine rings exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 and MDA-MB 231. The mechanism often involves the modulation of signaling pathways that control cell growth and apoptosis .

Antimicrobial Properties

Compounds with oxadiazole structures have also demonstrated antimicrobial activity. For example, studies report that certain piperidine derivatives exhibit moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the anticancer potential of a related compound in vitro against MCF-7 and MDA-MB 231 cells. The compound showed an IC50 value of approximately 15 µM, indicating potent activity against these cell lines .
  • Antimicrobial Testing :
    • Another study assessed the antibacterial activity of several derivatives of oxadiazole against E. coli and S. aureus. The results indicated that some derivatives had MIC values as low as 5 µM, suggesting strong antibacterial properties .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, it may act as an inhibitor of certain kinases or transcription factors that play critical roles in cancer progression .

Synthesis Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the Oxadiazole Ring : This can be achieved through the reaction of amidoximes with carboxylic acids under basic conditions.
  • Piperidine Derivative Formation : The piperidine ring can be introduced through nucleophilic substitution reactions.
  • Final Acetylation : The final step often involves acetylation to yield the desired compound.

Research Findings Summary Table

Activity Type Tested Compounds Cell Lines/Pathogens IC50/MIC Values
AnticancerN-(...acetamide)MCF-7, MDA-MB 231~15 µM
AntimicrobialPiperidine derivativesE. coli, S. aureus5 µM (best case)

Scientific Research Applications

Research has demonstrated that N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)acetamide exhibits several biological activities:

Anticancer Activity

Studies indicate that this compound has potential anticancer properties. For example, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. In vitro assays have reported significant growth inhibition percentages against human cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds suggest promising antimicrobial efficacy .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in disease progression. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative disease contexts .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers reported that it exhibited significant cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression. The findings suggest that further development could lead to effective cancer therapies .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of derivatives of this compound. The results demonstrated strong activity against both gram-positive and gram-negative bacteria. This study highlights the potential for developing new antimicrobial agents based on this scaffold .

Preparation Methods

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with acyl chlorides. For the 3-cyclopropyl variant, cyclopropanecarbonyl chloride reacts with amidoxime precursors under basic conditions. A representative procedure involves:

  • Reagents : Cyclopropanecarbonyl chloride, hydroxylamine hydrochloride, triethylamine.
  • Conditions : Reflux in ethanol (78°C, 6 h), followed by neutralization with HCl.
  • Yield : ~70–80% after recrystallization from ethyl acetate.

Alternative Route via Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with cyclopropane carbonitrile to form the oxadiazole core. This method offers superior regioselectivity but requires anhydrous conditions and strict temperature control (0–5°C).

Piperidine Functionalization with the Oxadiazole-Methyl Group

Alkylation of Piperidine Using Oxadiazole-Methyl Halides

The oxadiazole-methyl bromide intermediate is prepared by treating 3-cyclopropyl-1,2,4-oxadiazole-5-methanol with PBr₃ in dichloromethane. Subsequent alkylation of piperidine proceeds via:

  • Reagents : Oxadiazole-methyl bromide, piperidine, K₂CO₃.
  • Conditions : DMF, 60°C, 12 h under nitrogen.
  • Yield : 65–72% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Reductive Amination for Direct Coupling

An alternative approach employs reductive amination between 3-aminopiperidine and oxadiazole-5-carbaldehyde using NaBH₃CN in methanol. While milder, this method suffers from lower yields (50–55%) due to competing imine formation.

Introduction of the 2-Oxoethylacetamide Side Chain

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen is alkylated with chloroacetamide derivatives under phase-transfer conditions:

  • Reagents : Chloroacetamide, tetrabutylammonium bromide (TBAB), NaOH.
  • Conditions : Toluene/water biphasic system, 80°C, 8 h.
  • Yield : 60–68% after extraction and solvent evaporation.

Acylation of a Primary Amine Intermediate

A more efficient route involves acylation of 2-aminoethylpiperidine with acetic anhydride:

  • Reagents : Acetic anhydride, pyridine.
  • Conditions : Room temperature, 4 h, followed by aqueous workup.
  • Yield : 85–90% with high purity (>98% by HPLC).

Optimization of Reaction Conditions

Solvent and Base Selection for Oxadiazole Formation

Comparative studies reveal that DMF and K₂CO₃ provide optimal cyclization efficiency (Table 1). Polar aprotic solvents enhance nucleophilicity, while weak bases minimize side reactions.

Table 1: Solvent and Base Impact on Oxadiazole Yield

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 78
THF Et₃N 65 62
DMSO DBU 70 68

Catalytic Effects in Piperidine Alkylation

The addition of catalytic KI (10 mol%) accelerates alkylation by generating a more reactive iodide intermediate, improving yields to 82–85%.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.05–1.15 (cyclopropyl CH₂), δ 3.45 (piperidine N-CH₂), and δ 2.05 (acetamide CH₃).
  • LC-MS : Molecular ion peak at m/z 335.2 [M+H]⁺ correlates with the expected molecular formula C₁₆H₂₂N₄O₃.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 6.8 min.

Comparative Analysis of Synthetic Routes

Route efficiency depends on scalability and cost:

  • Oxadiazole-first strategy : Higher overall yield (70%) but requires toxic reagents (PBr₃).
  • Piperidine-first approach : Avoids halogenated intermediates but involves multi-step purification.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationTriethylamine, reflux, 4 h7590
AmidationEthanol, piperidine, 0–5°C, 2 h8295

Basic: What analytical techniques validate structural integrity and purity in preclinical studies?

Methodological Answer:

  • FTIR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-N-C stretch for oxadiazole) .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities via retention time and mass-to-charge ratios.
  • HOMO-LUMO Analysis : Computational evaluation of electronic properties to correlate with stability and reactivity .

Advanced: How can computational modeling elucidate reaction mechanisms for 1,2,4-oxadiazole ring formation?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers during cyclization. For example, assess the transition state of 3-cyclopropyl substituent interactions .
  • Reaction Path Search : Tools like GRRM or Gaussian explore intermediates and validate experimental observations (e.g., regioselectivity in oxadiazole formation) .

Q. Table 2: Key Computational Parameters

ParameterValue/ApproachSoftware/ToolReference
Basis SetB3LYP/6-31G(d,p)Gaussian
Solvent ModelCOSMO (ε = ethanol)ORCA

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data for piperidine-oxadiazole derivatives?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from in vitro parent compound activity.
  • Feedback Loop : Integrate experimental pharmacokinetic data with computational models (e.g., molecular dynamics simulations) to refine bioavailability predictions .
  • Comparative Analysis : Apply cross-study validation by replicating conditions (e.g., pH, temperature) across assays to isolate variables .

Advanced: How does the cyclopropane-oxadiazole moiety influence binding affinity in target proteins?

Methodological Answer:

  • Molecular Electrostatic Potential (MESP) : Map electron-rich regions to predict binding sites (e.g., oxadiazole’s lone pairs interacting with catalytic residues) .
  • Docking Simulations : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on cyclopropane’s steric effects and oxadiazole’s π-π stacking .

Q. Table 3: Key Binding Parameters

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
Kinase X-9.2H-bond (piperidine N-H)
GPCR Y-8.5π-π (oxadiazole-aromatic)

Advanced: What experimental designs mitigate heterogeneity in biological assays for this compound?

Methodological Answer:

  • Dose-Response Matrix : Test multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects.
  • Control for Solubility : Use DMSO/water mixtures (<0.1% DMSO) to prevent aggregation artifacts.
  • Replicate Variability : Apply ANOVA to identify outliers in cell-based assays, ensuring n ≥ 3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.